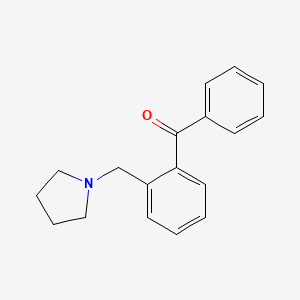

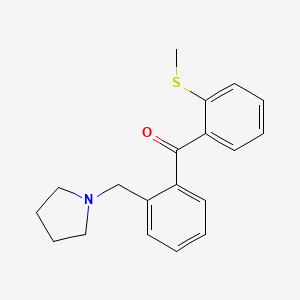

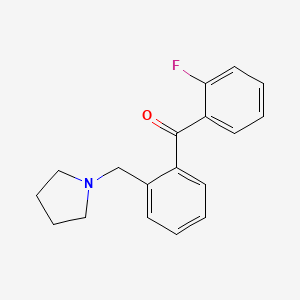

4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone

Vue d'ensemble

Description

The compound "4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone" is a fluorinated benzophenone derivative. Fluorinated benzophenones are of significant interest in medicinal chemistry due to their potential as multipotent agents for diseases like Alzheimer's, where they can target β-secretase (BACE-1) and acetylcholinesterase (AChE) and counteract intracellular ROS formation . The presence of a fluorine atom can influence the physical and chemical properties of the molecule, potentially enhancing its biological activity.

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives can involve various strategies. For instance, the direct ortho C-H methylation and fluorination of benzaldehydes can be achieved using palladium catalysis with orthanilic acids as transient directing groups . In another approach, the synthesis of a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, which are structurally related to the compound of interest, was performed using microwave heating to facilitate the reaction between 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and iminoester hydrochlorides .

Molecular Structure Analysis

The molecular structure of fluorinated benzophenone derivatives can be complex, with the potential for various substituents influencing the overall properties of the compound. The crystal structure of such compounds can be investigated to understand the relationship between structure and properties, such as nonlinear optical (NLO) properties, as seen in the study of 4-aminobenzophenone derivatives .

Chemical Reactions Analysis

Fluorinated benzophenones can undergo a range of chemical reactions. For example, the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone involves a selective fluorination followed by a Friedel–Crafts reaction . The reactivity of such compounds can be tailored by the choice of substituents and reaction conditions, leading to a diverse array of potential products.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone" would be influenced by the presence of the fluorine atom and the piperazine ring. Fluorine is known to confer increased stability and lipophilicity to organic molecules, which can be beneficial in drug design . The piperazine ring is a common feature in pharmaceuticals, often contributing to the compound's bioactivity. The specific properties of the compound would need to be characterized through experimental studies such as NMR, mass spectroscopy, and elemental analysis, as was done for related benzimidazole derivatives .

Applications De Recherche Scientifique

Benzophenone Derivatives and Applications

Synthetic Applications : Benzophenone derivatives, like 2-Fluoro-4-bromobiphenyl, have been crucial intermediates in the synthesis of various pharmaceuticals and organic compounds. For instance, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, was developed to address the challenges associated with its production, highlighting the importance of such compounds in synthetic organic chemistry (Qiu et al., 2009).

Environmental Impact : The widespread use of benzophenone-3 (BP-3) in sunscreens and other consumer products has led to its environmental dissemination, raising concerns about its potential impact on aquatic ecosystems. Research has focused on understanding the environmental fate, toxicity, and ecological risks associated with BP-3, indicating the need for careful consideration of such compounds' environmental implications (Kim & Choi, 2014).

Biological Activities : Polyisoprenylated benzophenones from the Clusiaceae family have shown a wide range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. This underscores the potential of benzophenone derivatives in drug discovery and the development of new therapeutic agents (Acuña et al., 2009).

Chemosensors : Derivatives based on benzophenone structures, like 4-Methyl-2,6-diformylphenol, have been employed in developing chemosensors for detecting various analytes. These chemosensors exhibit high selectivity and sensitivity, highlighting the versatility of benzophenone derivatives in analytical chemistry applications (Roy, 2021).

Food Safety : The safety assessment of benzophenone as a flavoring agent in food products has been conducted, considering its potential genotoxicity and endocrine activities. This research emphasizes the importance of evaluating the safety profiles of benzophenone derivatives to ensure consumer safety (Silano et al., 2017).

Mécanisme D'action

The mechanism of action of 4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is not specified in the literature. As a research chemical, its effects and interactions with other substances are likely subject to ongoing investigation.

Propriétés

IUPAC Name |

(4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNFJXWQGNMWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643875 | |

| Record name | (4-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-11-4 | |

| Record name | Methanone, (4-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-5-[2-(piperidinomethyl)phenyl]valerate](/img/structure/B1327274.png)

![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)

![Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1327276.png)